molecular formula C18H21ClN4O3 B14933572 N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B14933572
M. Wt: 376.8 g/mol
InChI Key: BTTXNJQIRPXGPH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a pyridazine ring, and a phenyl ring with chloro and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction with a suitable hydrazine derivative.

    Attachment of the Phenyl Ring: The phenyl ring with chloro and methoxy substituents is attached via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct pharmacological properties and reactivity compared to its analogs. The presence of both the pyridazine and phenyl rings with specific substituents can influence its binding affinity and specificity towards molecular targets.

Properties

Molecular Formula

C18H21ClN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O3/c1-25-15-4-3-13(11-14(15)19)20-18(24)12-7-9-23(10-8-12)16-5-6-17(26-2)22-21-16/h3-6,11-12H,7-10H2,1-2H3,(H,20,24)

InChI Key

BTTXNJQIRPXGPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC)Cl

Origin of Product

United States

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